molecular formula C16H18FN3O4 B2755255 6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171189-33-5

6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2755255
CAS No.: 1171189-33-5
M. Wt: 335.335
InChI Key: GRTDIKFAGPZVNG-UHFFFAOYSA-N
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Description

6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18FN3O4 and its molecular weight is 335.335. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Engineering

Research on similar pyrrolopyrimidine derivatives has provided insights into their molecular structures and crystal engineering applications. For instance, the study of various 7-aryl-substituted pyrido[2,3-d]pyrimidines has revealed their molecular structures and different crystal structures due to varied hydrogen bonding and π-π stacking interactions, which are crucial for designing materials with specific physical properties (Trilleras et al., 2009).

Synthesis and Reactivity

The synthesis of nitro derivatives of pyrrolo[3,2-d]pyrimidines and their subsequent transformation into amines and new polynuclear heterocycles has been explored, highlighting the compound's versatility in creating new heteroaromatic systems (Tkachenko et al., 2017).

Photophysical Properties and Sensing Applications

Pyrrolopyrimidine derivatives have been investigated for their photophysical properties and potential sensing applications. The design and synthesis of pyrimidine-phthalimide derivatives have demonstrated their solid-state fluorescence and solvatochromism, which are beneficial for developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Luminescent Materials

The incorporation of pyrrolopyrrole-1,4-dione units into polymers has led to materials with strong fluorescence and high quantum yield, useful for applications in luminescent materials and organic electronics (Zhang & Tieke, 2008).

Heterocyclic Chemistry

The compound's framework has facilitated the synthesis of fused pyrrole derivatives through domino condensation, annulation, and allylic hydroxylation, contributing to the field of heterocyclic chemistry and expanding the library of biologically relevant compounds (Maity & Pramanik, 2013).

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-4-3-5-10(17)6-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDIKFAGPZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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